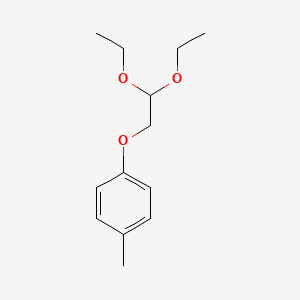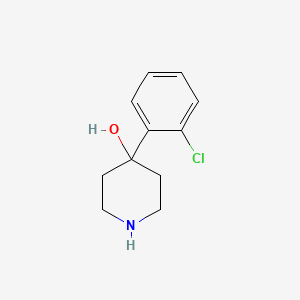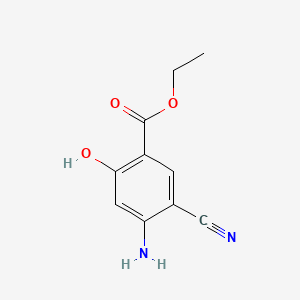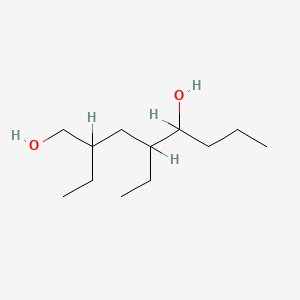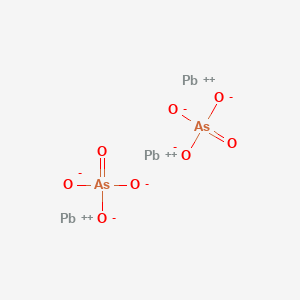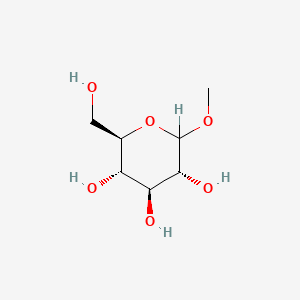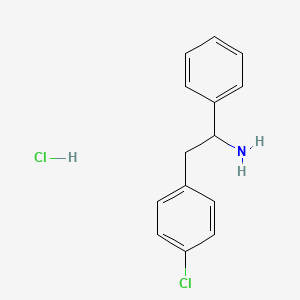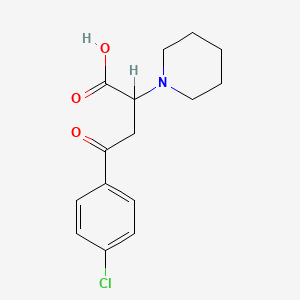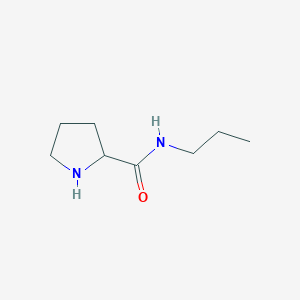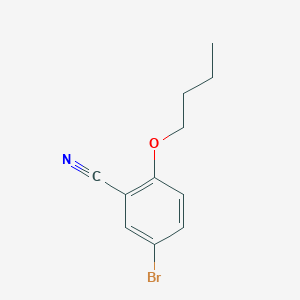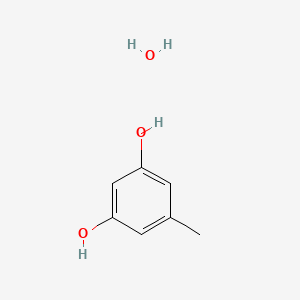
5-メチルベンゼン-1,3-ジオール水和物
説明
5-Methylbenzene-1,3-diol hydrate, also known as Orcinol Monohydrate , is an organic compound with the molecular formula C7H10O3 . It is a white to beige to pink-brown powder or crystals .
Synthesis Analysis
Orcinol can be synthesized from toluene . Another interesting method involves the condensation of acetone dicarboxylic ester with the aid of sodium .Molecular Structure Analysis
The molecular structure of 5-Methylbenzene-1,3-diol hydrate is represented by the InChI Key: NBKPNAMTHBIMLA-UHFFFAOYSA-N . It has 10 heavy atoms, 6 of which are aromatic .Chemical Reactions Analysis
Orcinol is used in the production of the dye orcein and as a reagent in some chemical tests for pentoses, such as Bial’s Test . It undergoes O-methylation with dimethylsulfate .Physical And Chemical Properties Analysis
5-Methylbenzene-1,3-diol hydrate is very soluble in water, with a solubility of 3.65 mg/ml . It has a melting point of 56°C to 61°C . The compound is also soluble in alcohol and ether, but only slightly soluble in benzene, chloroform, and carbon disulfide .科学的研究の応用
染料オルセインの製造
5-メチルベンゼン-1,3-ジオール水和物: 、一般にオルシノールとして知られており、染料オルセインの製造に使用されます。 オルセインは、地衣類から抽出された赤色の染料であり、組織学における染色、特に弾性線維、B型肝炎表面抗原、および銅関連タンパク質の染色に使用されます .
ペントース検出における化学試薬
オルシノールは、ビアル試験など、ペントース(一種の糖)の化学試験における試薬として役立ちます。 この試験は、遺伝物質にとって重要な核酸におけるペントース糖の同定に重要です .
トルエンからの合成
この化合物は、トルエンから合成することができ、化学合成プロセスにおけるその多用途性を示しています .
リゾチームの性質の強化
5-メチルベンゼン-1,3-ジオール水和物は、ヒトの免疫系において重要な酵素であるリゾチームの機能的性質を強化する可能性があります。 この用途は、生物医学研究と医療における役割を示唆しています .
地衣類菌類における存在
この化合物は、地衣類菌類で見つかっており、これらの生物に関連する生態学的および生物学的研究におけるその重要性を示しています .
研究開発
これは、科学研究開発で使用するために購入可能であり、さまざまな実験室でのアプリケーションにおけるその重要性を示しています .
作用機序
Target of Action
5-Methylbenzene-1,3-diol hydrate, also known as Orcinol, is a type of catechol . It primarily targets the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown and utilization of certain aromatic compounds in the body .
Mode of Action
It is known to undergo o-methylation with dimethylsulfate . This process could potentially alter the function of the target protein, leading to changes in the metabolic pathways it is involved in .
Biochemical Pathways
Given its interaction with biphenyl-2,3-diol 1,2-dioxygenase, it may influence the metabolism of aromatic compounds
Pharmacokinetics
Its solubility and molecular weight suggest that it may be well-absorbed and distributed in the body . Its interaction with metabolic enzymes suggests that it may be metabolized in the body, potentially affecting its bioavailability .
Result of Action
Its interaction with biphenyl-2,3-diol 1,2-dioxygenase suggests that it may influence the metabolism of certain aromatic compounds . .
Action Environment
The action, efficacy, and stability of 5-Methylbenzene-1,3-diol hydrate may be influenced by various environmental factors. For instance, its stability may be affected by exposure to light and temperature . Additionally, its efficacy may be influenced by the presence of other compounds in the body that can interact with the same target protein .
Safety and Hazards
生化学分析
Biochemical Properties
5-Methylbenzene-1,3-diol hydrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as xylanase, which is involved in the breakdown of xylan into xylose . The interaction between 5-Methylbenzene-1,3-diol hydrate and xylanase involves the formation of hydrogen bonds, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzyme. Additionally, 5-Methylbenzene-1,3-diol hydrate can interact with other biomolecules, such as DNA and RNA, through hydrogen bonding and hydrophobic interactions, influencing their stability and function .
Cellular Effects
The effects of 5-Methylbenzene-1,3-diol hydrate on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Methylbenzene-1,3-diol hydrate can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways. These interactions can result in changes in cellular energy production, growth, and differentiation .
Molecular Mechanism
At the molecular level, 5-Methylbenzene-1,3-diol hydrate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For example, 5-Methylbenzene-1,3-diol hydrate can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 5-Methylbenzene-1,3-diol hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5-Methylbenzene-1,3-diol hydrate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have shown that prolonged exposure to 5-Methylbenzene-1,3-diol hydrate can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Methylbenzene-1,3-diol hydrate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency . At high doses, it can be toxic and cause adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. For instance, low concentrations may stimulate cellular growth, while high concentrations may inhibit it.
特性
IUPAC Name |
5-methylbenzene-1,3-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPNAMTHBIMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210522 | |
| Record name | Resorcinol, 5-methyl-, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid that reddens on exposure to air; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Orcinol monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16286 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6153-39-5 | |
| Record name | Resorcinol, 5-methyl-, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcinol, 5-methyl-, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dihydroxy-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



